2,3,4,5-Tetrahydro-1H-3-benzazepine-4-carboxylic acid
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Overview
Description
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro is a heterocyclic compound that belongs to the benzazepine family. This compound is characterized by a seven-membered ring structure fused to a benzene ring, with a carboxylic acid functional group attached.
Preparation Methods
The synthesis of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro can be achieved through several synthetic routes. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and boron hydride-dimethyl sulfide complex . Another approach includes the conversion of ketoximes to benzazepines using propylphosphonic anhydride as a catalyst . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the benzazepine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1H-3-Benzazepine-2-carboxylic acid, 2,3,4,5-tetrahydro can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-3-benzazepine: This compound lacks the carboxylic acid functional group, resulting in different chemical properties and applications.
2,3,4,5-Tetrahydro-8-methoxy-4-oxo-1H-3-benzazepine-2-carboxylic acid methyl ester: The presence of a methoxy group and a methyl ester functional group distinguishes it from the parent compound.
Dimethyl 4-cyano-2,3,6,7-tetrahydro-1H-3-benzazonine-5,6-dicarboxylate: This compound features a larger ring structure and additional functional groups, leading to unique reactivity and applications.
Properties
Molecular Formula |
C11H13NO2 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-9-4-2-1-3-8(9)5-6-12-10/h1-4,10,12H,5-7H2,(H,13,14) |
InChI Key |
BQWWLQSXATWTSW-UHFFFAOYSA-N |
SMILES |
C1CNC(CC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
C1CNC(CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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